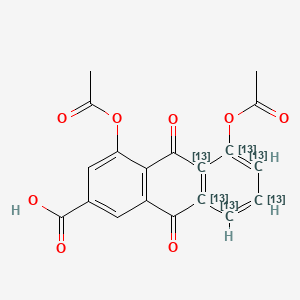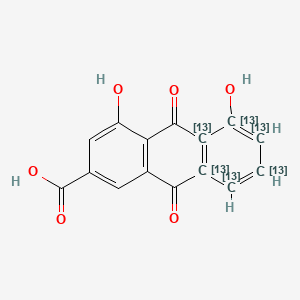
Vanillylamine-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanillylamine-d3 Hydrochloride is a deuterated form of vanillylamine hydrochloride, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its stable isotopic labeling, which aids in various analytical and biochemical studies. Vanillylamine itself is an intermediate in the biosynthesis of capsaicin, a compound responsible for the pungency of chili peppers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vanillylamine-d3 Hydrochloride can be synthesized by reacting vanillin with hydroxylamine or its salts in the presence of an organic salt, followed by hydrogenation of the resulting vanillyloxime with hydrogen in the presence of a suitable catalyst and an organic or inorganic acid . The reaction is typically carried out in an inorganic or organic acid as a diluent. The process involves the following steps:
Reaction of Vanillin with Hydroxylamine: This step forms vanillyloxime.
Hydrogenation: The vanillyloxime is hydrogenated to produce vanillylamine, which is then converted to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Vanillylamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively, and can be used to modify the functional groups on the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Acylation: Acyl chlorides and bases such as pyridine or triethylamine are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.
Major Products Formed
Acylation: Amide derivatives such as nonivamide, olvanil, and arvanil.
Oxidation and Reduction: Various oxidized or reduced forms of this compound.
Aplicaciones Científicas De Investigación
Vanillylamine-d3 Hydrochloride is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of vanillylamine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs containing vanillylamine.
Industry: Utilized in the synthesis of capsaicin analogs and other bioactive compounds
Mecanismo De Acción
The mechanism of action of vanillylamine-d3 hydrochloride involves its interaction with various enzymes and receptors in biological systems. For instance, it is a precursor in the biosynthesis of capsaicin, which acts on the transient receptor potential vanilloid 1 (TRPV1) receptor, a heat-activated ion channel involved in pain sensation . The deuterium labeling allows for detailed studies of these interactions at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
Vanillylamine: The non-deuterated form of vanillylamine-d3 hydrochloride.
Nonivamide: An amide derivative of vanillylamine used in pepper sprays.
Olvanil: Another amide derivative with similar bioactive properties.
Uniqueness
This compound is unique due to its stable isotopic labeling, which makes it particularly useful in analytical and biochemical studies. The presence of deuterium atoms allows for more precise tracking and analysis in various scientific applications .
Propiedades
Número CAS |
1217899-51-8 |
|---|---|
Fórmula molecular |
C8H12ClNO2 |
Peso molecular |
192.657 |
Nombre IUPAC |
4-(aminomethyl)-2-(trideuteriomethoxy)phenol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c1-11-8-4-6(5-9)2-3-7(8)10;/h2-4,10H,5,9H2,1H3;1H/i1D3; |
Clave InChI |
PUDMGOSXPCMUJZ-NIIDSAIPSA-N |
SMILES |
COC1=C(C=CC(=C1)CN)O.Cl |
Sinónimos |
4-(Aminomethyl)-2-methoxyphenol-d3 Hydrochloride; 4-Hydroxy_x000B_-3-methoxybenzylamine-d3 Hydrochloride; 3-Methoxy-d3-4-hydroxybenzylamine Hydrochloride; α-Aminocreosol-d3 Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


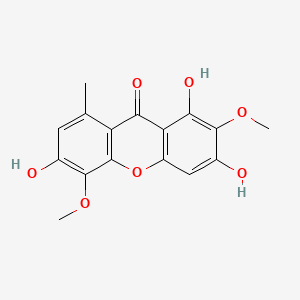
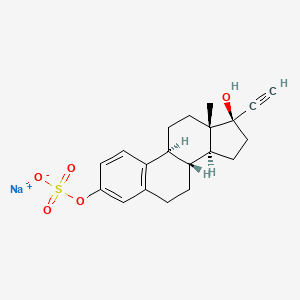
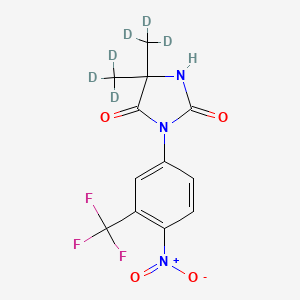
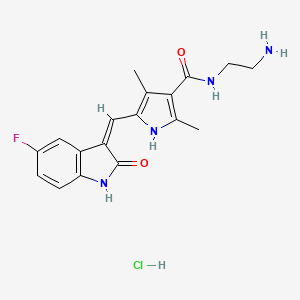


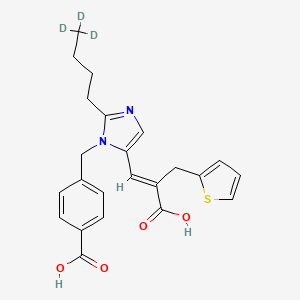
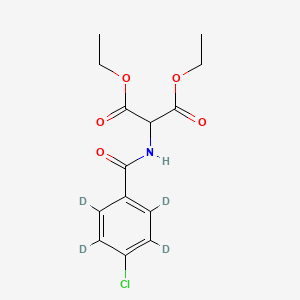
![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)
